molecular formula C22H24N4O2S B2865714 N-(3,5-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide CAS No. 1251588-49-4

N-(3,5-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide

Cat. No.: B2865714
CAS No.: 1251588-49-4
M. Wt: 408.52
InChI Key: ZUPQXZRSBZTOFC-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenyl group, a phenoxypyrimidinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the bromophenyl group, and the attachment of the phenoxypyrimidinyl group. Common synthetic routes may include:

    Formation of Benzamide Core: This can be achieved by reacting a suitable amine with a benzoyl chloride derivative under basic conditions.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Attachment of Phenoxypyrimidinyl Group: This step may involve a nucleophilic aromatic substitution reaction where a phenoxypyrimidine derivative reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(6-phenoxypyrimidin-4-yl)benzamide
  • N-(4-fluorophenyl)-3-(6-phenoxypyrimidin-4-yl)benzamide
  • N-(4-methylphenyl)-3-(6-phenoxypyrimidin-4-yl)benzamide

Uniqueness

N-(3,5-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance the compound’s ability to participate in specific chemical reactions or interact with biological targets.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-15-11-16(2)13-17(12-15)23-20(27)14-26-22(28)19-6-4-3-5-18(19)21(24-26)25-7-9-29-10-8-25/h3-6,11-13H,7-10,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPQXZRSBZTOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCSCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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